N-(2-methylquinolin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-methylquinolin-5-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.279 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of N-(2-methylquinolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 2-methylquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-methylquinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: N-(2-methylquinolin-5-yl)cyclopropanecarboxamide is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-methylquinolin-5-yl)cyclopropanecarboxamide can be compared with other quinoline derivatives, such as:
Quinoline: A basic nitrogen-containing heterocyclic compound with various biological activities.
2-methylquinoline: A derivative of quinoline with a methyl group at the 2-position, used in the synthesis of more complex molecules.
Cyclopropanecarboxamide: A compound containing a cyclopropane ring and a carboxamide group, used as a building block in organic synthesis.
This compound is unique due to its specific structure, which combines the quinoline and cyclopropanecarboxamide moieties, resulting in distinct biological and chemical properties.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-5-8-11-12(15-9)3-2-4-13(11)16-14(17)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZPGGYTZMWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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